2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro
Description
2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro is a heterocyclic compound featuring a fused pyridine-quinazoline scaffold with partial saturation. Quinazoline derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and DNA. The tetrahydro modification in this compound likely enhances conformational flexibility and solubility compared to fully aromatic analogs.
Properties
CAS No. |
25816-55-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
KIDSCEBUTHOOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
Anthranilic acid derivatives serve as foundational building blocks for constructing the quinazolinone moiety. In a seminal approach, 2-chloronicotinic acid reacts with anthranilic acid analogs under acidic conditions to form benzo[g]pyrido[2,1-b]quinazoline intermediates. For example, heating anthranilic acid with 2-chloronicotinic acid in ethanol at 80°C for 66 hours yields 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (6a ) in 50.3% yield. This method leverages hydrochloric acid as both a catalyst and dehydrating agent, facilitating cyclization through nucleophilic aromatic substitution.
Lactam Incorporation for Saturation
The tetrahydro state of the pyrido[2,1-b]quinazolinone system is achievable via lactam intermediates. A one-pot reaction involving anthranilic acid, lactams (e.g., ε-caprolactam), and thionyl chloride in refluxing benzene generates 2,3-polymethylene-4(3H)-quinazolinones. For instance, combining anthranilic acid with pyrrolidin-2-one in the presence of SOCl₂ produces 7,8-dihydro-6H,11H-pyrrolo[2,1-b]quinazolin-11-one in 87% yield. This method ensures regioselective saturation of the pyrido ring while maintaining the quinazolinone core.
Multicomponent Reaction (MCR) Approaches
Three-Component Assembly with Arenediazonium Salts
Arenediazonium salts, nitriles, and bifunctional anilines participate in a domino reaction to form 3,4-dihydroquinazolines, which are precursors to the tetrahydro target. The process involves sequential C–N bond formations: (1) generation of N-arylnitrilium intermediates from diazonium salts and nitriles, (2) nucleophilic addition by anilines, and (3) cyclization. For example, reacting benzenediazonium tetrafluoroborate with acetonitrile and 2-aminobenzyl alcohol yields 3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one in 82% yield under metal-free conditions.
Copper-Catalyzed Imidoylative Cross-Coupling
Copper catalysis enables the fusion of 2-isocyanobenzoates with amines to construct quinazolin-4(3H)-ones. In a representative procedure, ethyl 2-isocyanobenzoate reacts with n-butylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) and triethylamine, yielding 3-butyl-2-phenylquinazolin-4(3H)-one in 78% yield. Microwave irradiation at 150°C enhances reaction efficiency for aromatic amines, achieving cyclization within 20 minutes.
One-Pot Syntheses and Optimization
TBN-Mediated Cycloaddition
tert-Butyl nitrite (TBN) facilitates the synthesis of isoxazole-fused tricyclic quinazolines, which can be adapted for pyrido[2,1-b]quinazolinones. Heating 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one with TBN in DMSO at 80°C for 6 hours induces cycloaddition, forming the fused tricyclic system in 65% yield. Optimizing solvent polarity (e.g., DMSO > DMF > MeCN) and stoichiometry (1.1 equiv TBN) is critical for minimizing byproducts.
Polyphosphoric Acid (PPA)-Catalyzed Dehydration
PPA efficiently dehydrates intermediates to form saturated quinazolinones. A mixture of anthranilic acid, lactams, and PPA at 120°C for 4 hours produces 1,3,4,6-tetrahydro-2H-pyrido[2,1-b]quinazolin-6-one in 78–89% yield. This method tolerates electron-donating and -withdrawing substituents on the anthranilic acid, enabling diverse derivatization.
Functionalization and Derivatization
Amide Coupling at Position 4
The carboxylic acid group in intermediates like 6a permits further functionalization. Using N,N-dimethylpropane-1,2-diamine and coupling agents (e.g., HATU), N-[2-(dimethylamino)-1-methylethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (11 ) is synthesized in 60% yield. NMR analysis confirms regioselective amidation, with δ 9.12 ppm (s, 1H) corresponding to the pyridine proton.
Pyridyl Ethylamine Side Chain Introduction
2-(2-Aminoethyl)pyridine reacts with 6a under standard amidation conditions to yield 12-oxo-N-[2-(2-pyridyl)ethyl]-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (22 ). MS data ([M + 1] = 395) and ¹H NMR (δ 8.75 ppm, dd, J = 7.07 Hz) validate the structure.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction reactions can produce amine or alkyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyridoquinazolines exhibit significant anticancer properties. For instance, carboxylic acid derivatives of pyridoquinazolines have been identified as potent inhibitors of protein kinases related to cancer progression . This suggests that the core structure of 2H-Pyrido[2,1-b]quinazolin-6-one can be modified to enhance its efficacy against various cancer types.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of quinazoline derivatives. A study demonstrated that certain modifications to the pyridoquinazoline framework resulted in compounds with notable antibacterial and antifungal activities . The structural diversity allows for the development of new antibiotics that could combat resistant strains.
Synthetic Methodologies
Synthesis via Silver-Catalyzed Reactions
The synthesis of 2H-Pyrido[2,1-b]quinazolin-6-one has been achieved through innovative synthetic routes. A notable method involves silver-mediated intramolecular hydroamination reactions, which allow for the efficient construction of fused heterocycles from readily available starting materials . This method not only enhances yield but also broadens the scope of potential derivatives that can be synthesized.
| Reaction Conditions | Yield (%) |
|---|---|
| AgOTf catalyst at 80°C for 3 hours | 53-91% |
This table summarizes the yields obtained from various substrates under optimized reaction conditions.
Biological Studies
Inhibition of Protein Kinases
The biological relevance of 2H-Pyrido[2,1-b]quinazolin-6-one extends to its ability to inhibit specific protein kinases involved in cellular signaling pathways. These pathways are crucial in regulating cell growth and proliferation, making this compound a candidate for further investigation in drug development aimed at treating diseases characterized by uncontrolled cell growth .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound has been a focus in medicinal chemistry. By modifying different substituents on the quinazoline ring, researchers aim to elucidate how these changes affect biological activity. For example, the introduction of halogen atoms or alkyl groups at specific positions has shown varying degrees of potency against targeted biological pathways .
Mechanism of Action
The mechanism of action of 2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects .
Comparison with Similar Compounds
Key Observations:
- Core Structure Differences: The indoloquinazoline derivative incorporates an indole ring and sulfonamide group, increasing steric bulk and polarity compared to the pyrido-quinazolinone core. The azepinone compound features a seven-membered azepine ring, reducing ring strain and altering binding site compatibility.
- Lipophilicity: The azepinone’s lower XLogP3 (0.7) suggests better aqueous solubility than the pyrido-quinazolinone (estimated XLogP3 ~1.5). The sulfonamide-containing indoloquinazoline likely has reduced membrane permeability due to its high polar surface area.
- Bioactivity Implications: The pyrido-quinazolinone’s intermediate polarity may balance solubility and cell permeability, making it a candidate for central nervous system (CNS) targets.
Pharmacological Potential
While direct activity data for this compound is unavailable, inferences can be drawn from analogs:
- Indoloquinazoline : Sulfonamide derivatives are associated with tyrosine kinase inhibition and antitumor activity .
- Azepinone: Smaller ring systems like azepinones may target G-protein-coupled receptors (GPCRs) due to conformational flexibility .
- Pyrido-Quinazolinone: The partial saturation could enhance binding to flexible enzyme pockets, such as those in cyclin-dependent kinases (CDKs).
Biological Activity
2H-Pyrido[2,1-b]quinazolin-6-one, 1,3,4,6-tetrahydro is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for 2H-Pyrido[2,1-b]quinazolin-6-one is with a molecular weight of approximately 219.28 g/mol. The compound features a fused pyridine and quinazoline ring system which is pivotal for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[2,1-b]quinazoline derivatives. A study conducted by Tilley et al. (1987) demonstrated that these derivatives exhibit significant cytotoxic activity against various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and DU-145 (prostate cancer) through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Cytotoxic Activity of Pyrido[2,1-b]quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15.5 | Apoptosis induction |
| Compound B | HT-29 | 22.3 | Cell cycle arrest |
| Compound C | DU-145 | 18.7 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. For instance, Mikhalev et al. (1995) reported that certain derivatives inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, pyrido[2,1-b]quinazoline derivatives have shown promising antimicrobial activity. Gálvez et al. (2018) evaluated a series of derivatives against various bacterial strains and found that some compounds exhibited significant inhibition of bacterial growth, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrido[2,1-b]quinazoline derivatives is significantly influenced by their structural modifications. SAR studies indicate that substitutions at the 3- and 4-positions on the quinazoline ring enhance the inhibitory effects against tyrosinase and other targets. For example, compounds with electron-donating groups at these positions demonstrated increased potency in enzyme inhibition assays .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrido[2,1-b]quinazoline derivatives for their tyrosinase inhibition activity. The most potent compound exhibited an IC50 value comparable to that of kojic acid, a well-known tyrosinase inhibitor. Molecular docking studies revealed critical interactions between the compound and active site residues in the enzyme, reinforcing the importance of structural modifications in enhancing biological activity .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield | Conditions | Reference |
|---|---|---|---|---|
| Multicomponent | K₂CO₃, DMF | 67% | Reflux, 5–6 hours | |
| Pd(II)-Catalyzed | Pd(OAc)₂, Mo(CO)₆ | 57% | 70°C, 48 hours | |
| DES-Mediated | 2[HDPH]:CoCl₄²⁻ | 85% | RT, 2 hours |
Basic: Which analytical techniques are critical for characterizing 2H-Pyrido[2,1-b]quinazolin-6-one derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation (e.g., 1H NMR δ 3.2–4.1 ppm for tetrahydro protons) .
- Mass Spectrometry (MS) : ESI+ detects molecular ions (e.g., [M+H]⁺ at m/z 336 for C₂₀H₂₁N₃O₂) .
- X-ray Crystallography : Resolves stereochemistry, as seen in octahydropyrido-quinazolinone dihydrate structures .
- HPLC : Validates purity (>98% for most derivatives) .
Basic: How can researchers assess the in vitro biological activity of these compounds?
Answer:
- MABA Assay : Measures minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. For example, imidazo-thiazole derivatives show MIC <0.016 μg/mL, comparable to clinical candidates .
- Cytotoxicity Screening : Use Vero or HEK293 cells to evaluate selectivity indices.
Advanced: How can reaction conditions be optimized to address contradictory yield data in literature?
Answer:
Contradictions in yields (e.g., 43–85%) arise from substituent effects, catalysts, and solvents. Strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization .
- Catalyst Tuning : Pd(OAc)₂ with oxidizing agents (K₂S₂O₈) improves carbonylative cyclization efficiency .
- DES Optimization : Adjusting CoCl₂·6H₂O ratios in DES boosts reaction rates and regioselectivity .
Advanced: How are structural discrepancies resolved when X-ray and NMR data conflict?
Answer:
- Crystallographic Validation : X-ray structures provide definitive bond angles and hydrogen bonding (e.g., O–H···O interactions in dihydrate forms) .
- Dynamic NMR : Detects conformational flexibility in solution (e.g., chair-boat transitions in tetrahydro rings) .
Advanced: What mechanisms explain the role of transition metals in regioselective synthesis?
Answer:
- Pd(II) Catalysis : Facilitates C–H activation and CO insertion, directing cyclization to the pyrido-quinazolinone core .
- Co(II) in DES : Stabilizes transition states via Lewis acid interactions, suppressing byproducts .
Advanced: How is regioselectivity controlled in the synthesis of 6-arylimino derivatives?
Answer:
- KF-Al₂O₃ Catalyst : Promotes imine retention without side reactions, yielding >90% 6-arylimino-6H-indoloquinazolinones .
Advanced: What ethical and compliance guidelines apply to biological testing of these compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
